N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Description
N'-[(E)-(2-Methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (referred to as Tpz-1 in prior studies) is a thieno[2,3-c]pyrazole carbohydrazide derivative with a distinctive structural framework. It features a 2-methoxybenzylidene hydrazone moiety attached to a thienopyrazole core substituted with a methyl group at position 3 and a phenyl group at position 1 . This compound has been identified as a potent cytotoxic agent and mitotic inhibitor, particularly effective against acute leukemia cells. Its mechanism of action involves disrupting microtubule dynamics, leading to mitotic arrest and apoptosis, though detailed molecular pathways remain under investigation .
Tpz-1 has demonstrated selective cytotoxicity across 16 cancer cell lines, including blood cancers (e.g., Jurkat, K562), solid tumors (e.g., HCT-116, MDA-MB-231), and non-tumorigenic cells (e.g., HEK-293), with IC50 values in the low micromolar range .
Properties
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-17-12-19(28-21(17)25(24-14)16-9-4-3-5-10-16)20(26)23-22-13-15-8-6-7-11-18(15)27-2/h3-13H,1-2H3,(H,23,26)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULXDKAZKBPOBX-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N/N=C/C3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves the condensation of 2-methoxybenzaldehyde with 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thieno[2,3-c]pyrazole carbohydrazides exhibit diverse biological activities modulated by substituents on the benzylidene hydrazone and pyrazole rings. Below is a comparative analysis of Tpz-1 with structurally related derivatives:
Key Observations:
Substituent Effects on Antioxidant Activity: The chlorophenyl derivative (7f) exhibited superior antioxidant activity against 4-nonylphenol-induced erythrocyte damage (1% altered cells) compared to the methoxyphenyl analog (7e, 12%) and the chloroacetamido derivative (8, 28%) . This suggests electron-withdrawing groups (e.g., Cl) enhance radical-scavenging efficiency. para) critically influences bioactivity.
Cytotoxicity and Selectivity: Tpz-1 outperformed standard agents like Paclitaxel and Cytochalasin-D in selectivity, sparing non-tumorigenic HEK-293 cells . Derivatives with amino groups (e.g., 7f) prioritized antioxidant over cytotoxic effects, underscoring the trade-off between these activities.
Synthetic Flexibility: The thieno[2,3-c]pyrazole scaffold allows modular substitutions. For example, replacing the 2-methoxy group in Tpz-1 with a 3-nitro group (as in ) could alter electron density and binding affinity to microtubules or oxidoreductases.
Biological Activity
N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a compound belonging to the thieno[2,3-c]pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : C16H16N4O2S
- Molecular Weight : 328.39 g/mol
- IUPAC Name : this compound
1. Anti-inflammatory Activity
Research indicates that thieno[2,3-c]pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism often involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
2. Antimicrobial Properties
Thieno[2,3-c]pyrazole derivatives have shown promising antimicrobial activities against various pathogens. In vitro studies revealed that these compounds effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of conventional antibiotics, indicating potential as new antimicrobial agents.
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibits a strong ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
4. Anticancer Potential
Several studies have explored the anticancer properties of thieno[2,3-c]pyrazole derivatives. In particular, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it demonstrates inhibitory effects on key cancer-related enzymes such as Aurora kinase and BRAF(V600E), which are implicated in tumor growth and proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | Human PBMCs | 10 | Inhibition of NF-kB signaling |
| Antimicrobial | Staphylococcus aureus | 5 | Cell wall synthesis inhibition |
| Antioxidant | DPPH Radical Scavenging | 15 | Free radical scavenging |
| Anticancer | MCF-7 (breast cancer) | 20 | Induction of apoptosis via caspase activation |
Case Study 1: Antioxidant Effects in Aquatic Species
A study conducted on Clarias gariepinus (African catfish) demonstrated that thieno[2,3-c]pyrazole compounds could mitigate oxidative stress induced by environmental pollutants like 4-nonylphenol. The erythrocyte alterations were significantly reduced in fish treated with these compounds compared to control groups.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that this was associated with increased apoptosis rates.
Q & A
Basic: What synthetic methodologies are commonly used to prepare N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Formation of the thieno[2,3-c]pyrazole core via cyclization of hydrazine derivatives with β-diketones or β-ketoesters under reflux conditions .
- Step 2: Introduction of the hydrazone moiety via a condensation reaction between the pyrazole-5-carbohydrazide intermediate and 2-methoxybenzaldehyde. This step requires precise pH control (pH 4–5) and heating at 60–80°C to favor the (E)-isomer .
- Purification: Column chromatography or recrystallization is employed, with reaction progress monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .
Advanced: How can reaction conditions be optimized to enhance the yield and stereoselectivity of the (E)-isomer?
Methodological Answer:
Optimization strategies include:
- Temperature Control: Maintaining temperatures between 60–80°C during condensation to minimize thermal decomposition and favor the (E)-configuration .
- Catalysts: Acidic catalysts (e.g., acetic acid) improve reaction rates and stereoselectivity by stabilizing the transition state .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/ethanol mixtures improve crystallinity for easier isolation .
- Real-Time Monitoring: Use UV-Vis spectroscopy or HPLC to track isomer ratios and adjust conditions dynamically .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- X-Ray Crystallography: Resolves the (E)-configuration of the hydrazone linkage and π–π stacking interactions between aromatic rings .
- ¹H/¹³C NMR: Confirms the presence of methoxy (-OCH₃, δ ~3.8 ppm), thienyl protons (δ ~7.1–7.5 ppm), and hydrazone NH (δ ~10–11 ppm) .
- FT-IR: Identifies carbonyl (C=O, ~1650 cm⁻¹) and N–H stretching (~3200 cm⁻¹) vibrations .
Advanced: How do structural modifications (e.g., substituent variations on the phenyl ring) influence biological activity?
Methodological Answer:
- Substituent Effects:
- Electron-Donating Groups (e.g., -OCH₃): Enhance antioxidant activity by stabilizing radical intermediates .
- Electron-Withdrawing Groups (e.g., -Cl): Increase antimicrobial potency by improving membrane permeability .
- Case Study: A structural analog with a 4-chlorophenyl group showed 2.5-fold higher anti-inflammatory activity compared to the methoxy derivative, attributed to stronger hydrophobic interactions with COX-2 .
Advanced: How can contradictory data on biological activity across studies be systematically addressed?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., MIC for antimicrobial studies) and cell lines (e.g., HeLa vs. MCF-7 for cytotoxicity) .
- Control Experiments: Test for solvent interference (e.g., DMSO) and compound stability under assay conditions .
- Meta-Analysis: Compare data across analogs (e.g., hydroxyl vs. methoxy derivatives) to identify substituent-specific trends .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding modes with enzymes (e.g., COX-2 or kinases). The methoxyphenyl group shows π-π interactions with Tyr355 in COX-2 .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity. For example, a HOMO-LUMO gap <4 eV suggests high reactivity with free radicals .
- MD Simulations: Assess binding stability over 100 ns trajectories to validate docking results .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification Bottlenecks: Replace column chromatography with recrystallization using ethanol/water mixtures for cost-effective scaling .
- Isomer Separation: Use chiral HPLC or fractional crystallization to isolate the (E)-isomer with >95% purity .
- Yield Optimization: Pilot continuous-flow reactors to improve heat/mass transfer and reduce reaction time from hours to minutes .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Core Modifications: Replace the thieno[2,3-c]pyrazole with a pyrazolo[3,4-d]pyrimidine core to enhance kinase inhibition .
- Substituent Screening: Use combinatorial libraries to test substituents at the 2-methoxyphenyl position (e.g., -NO₂, -CF₃) for improved IC₅₀ values .
- Pharmacophore Mapping: Identify critical hydrogen-bonding (hydrazone NH) and hydrophobic (phenyl ring) moieties using 3D-QSAR models .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the hydrazone bond .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the carbohydrazide group .
- Purity Monitoring: Conduct periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced: How can in vitro and in vivo models be designed to evaluate the compound’s therapeutic potential?
Methodological Answer:
- In Vitro:
- Anticancer: MTT assay on triple-negative breast cancer (MDA-MB-231) with IC₅₀ dose-response curves .
- Antioxidant: DPPH radical scavenging assay (IC₅₀ < 50 μM considered potent) .
- In Vivo:
- Murine Models: Administer 10–50 mg/kg/day via oral gavage to assess bioavailability and toxicity (e.g., liver enzyme assays) .
- Pharmacokinetics: Use LC-MS/MS to measure plasma half-life and metabolite profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
